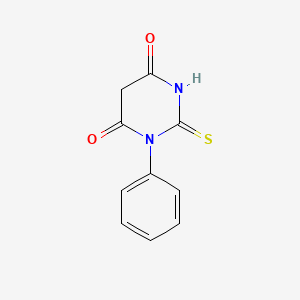
N~2~-(4-bromobenzyl)-N~2~-(phenylsulfonyl)-N-propan-2-ylglycinamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N~2~-(4-bromobenzyl)-N~2~-(phenylsulfonyl)-N-propan-2-ylglycinamide is a complex organic compound characterized by the presence of a bromobenzyl group, a phenylsulfonyl group, and an isopropyl group attached to a glycinamide backbone
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N2-(4-bromobenzyl)-N~2~-(phenylsulfonyl)-N-propan-2-ylglycinamide typically involves multiple steps:
-
Formation of the Bromobenzyl Intermediate: : The initial step involves the bromination of benzyl chloride using N-bromosuccinimide (NBS) in the presence of a radical initiator like benzoyl peroxide. This reaction is carried out under reflux conditions in a suitable solvent such as carbon tetrachloride.
-
Sulfonylation: : The bromobenzyl intermediate is then reacted with benzenesulfonyl chloride in the presence of a base like triethylamine. This reaction is typically conducted at low temperatures (0-5°C) to prevent side reactions.
-
Amidation: : The final step involves the coupling of the sulfonylated intermediate with isopropylglycine. This step is usually facilitated by a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimizations for industrial processes might include the use of continuous flow reactors to improve reaction efficiency and yield. Additionally, solvent recycling and purification steps would be implemented to minimize waste and reduce production costs.
化学反应分析
Types of Reactions
-
Oxidation: : The compound can undergo oxidation reactions, particularly at the benzylic position. Common oxidizing agents include potassium permanganate (KMnO~4~) and chromium trioxide (CrO~3~).
-
Reduction: : Reduction reactions can target the sulfonyl group, converting it to a sulfide. Typical reducing agents include lithium aluminum hydride (LiAlH~4~) and sodium borohydride (NaBH~4~).
-
Substitution: : The bromine atom in the bromobenzyl group can be substituted by nucleophiles such as amines or thiols. This reaction is often facilitated by a palladium catalyst in a Suzuki-Miyaura coupling reaction .
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic medium.
Reduction: LiAlH4 in dry ether.
Substitution: Palladium catalyst with boronic acids in a Suzuki-Miyaura coupling.
Major Products
Oxidation: Formation of benzoic acid derivatives.
Reduction: Formation of sulfide derivatives.
Substitution: Formation of various substituted benzyl derivatives.
科学研究应用
Chemistry
In chemistry, N2-(4-bromobenzyl)-N~2~-(phenylsulfonyl)-N-propan-2-ylglycinamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it valuable in organic synthesis.
Biology
In biological research, this compound can be used to study enzyme interactions and protein modifications. Its ability to undergo substitution reactions makes it a useful probe for investigating biochemical pathways.
Medicine
In medicinal chemistry, derivatives of this compound are explored for their potential therapeutic properties. The presence of the bromobenzyl and sulfonyl groups suggests possible applications in designing inhibitors for specific enzymes or receptors.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as enhanced thermal stability or unique electronic characteristics.
作用机制
The mechanism by which N2-(4-bromobenzyl)-N~2~-(phenylsulfonyl)-N-propan-2-ylglycinamide exerts its effects depends on its specific application. For instance, in medicinal chemistry, it may act by inhibiting enzyme activity through binding to the active site. The bromobenzyl group can interact with hydrophobic pockets, while the sulfonyl group can form hydrogen bonds with amino acid residues.
相似化合物的比较
Similar Compounds
- N~2~-(4-chlorobenzyl)-N~2~-(phenylsulfonyl)-N-propan-2-ylglycinamide
- N~2~-(4-methylbenzyl)-N~2~-(phenylsulfonyl)-N-propan-2-ylglycinamide
- N~2~-(4-fluorobenzyl)-N~2~-(phenylsulfonyl)-N-propan-2-ylglycinamide
Uniqueness
N~2~-(4-bromobenzyl)-N~2~-(phenylsulfonyl)-N-propan-2-ylglycinamide is unique due to the presence of the bromine atom, which can participate in specific interactions such as halogen bonding. This property can be exploited in designing molecules with enhanced binding affinity or selectivity.
属性
分子式 |
C18H21BrN2O3S |
|---|---|
分子量 |
425.3 g/mol |
IUPAC 名称 |
2-[benzenesulfonyl-[(4-bromophenyl)methyl]amino]-N-propan-2-ylacetamide |
InChI |
InChI=1S/C18H21BrN2O3S/c1-14(2)20-18(22)13-21(12-15-8-10-16(19)11-9-15)25(23,24)17-6-4-3-5-7-17/h3-11,14H,12-13H2,1-2H3,(H,20,22) |
InChI 键 |
FKAGRMZYMYSKOM-UHFFFAOYSA-N |
规范 SMILES |
CC(C)NC(=O)CN(CC1=CC=C(C=C1)Br)S(=O)(=O)C2=CC=CC=C2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-[(E)-pyridin-3-ylmethylidene]thiophene-2-sulfonamide](/img/structure/B11621784.png)
![(5E)-5-{[1-(4-chlorobenzyl)-1H-indol-3-yl]methylidene}imidazolidine-2,4-dione](/img/structure/B11621792.png)
![2-methoxy-4-[(E)-(5-oxo-2-thioxoimidazolidin-4-ylidene)methyl]phenyl tricyclo[3.3.1.1~3,7~]decane-1-carboxylate](/img/structure/B11621800.png)
![methyl 4-[10-(cyclopropylcarbonyl)-3-(4-fluorophenyl)-1-hydroxy-3,4,10,11-tetrahydro-2H-dibenzo[b,e][1,4]diazepin-11-yl]benzoate](/img/structure/B11621811.png)
![2-[(2E)-2-(2,3-dimethoxybenzylidene)hydrazinyl]-1,3-benzothiazole](/img/structure/B11621816.png)

![2-{[3-cyano-4-(2-fluorophenyl)-6-oxo-1,4,5,6-tetrahydropyridin-2-yl]sulfanyl}-N-(4-methylphenyl)acetamide](/img/structure/B11621827.png)
![2-{N-[2-Chloro-5-(trifluoromethyl)phenyl]methanesulfonamido}-N-(2,4-dimethylphenyl)acetamide](/img/structure/B11621834.png)
![(2Z)-2-[3-bromo-5-methoxy-4-(prop-2-yn-1-yloxy)benzylidene][1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B11621842.png)
![5-(4-bromophenyl)-1-[3-(dimethylamino)propyl]-4-[(4-ethoxy-2-methylphenyl)carbonyl]-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B11621843.png)


![diallyl 4-[3-(3-chloro-4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate](/img/structure/B11621855.png)

